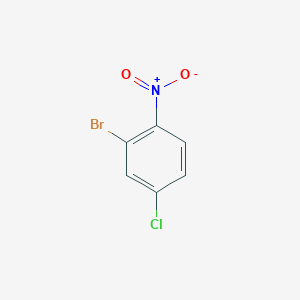

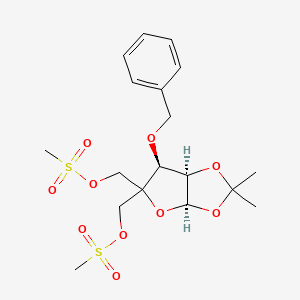

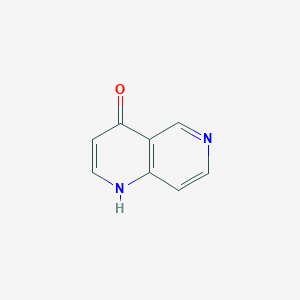

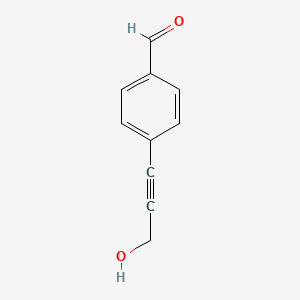

![molecular formula C16H17NO3 B1277951 3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic Acid CAS No. 213192-66-6](/img/structure/B1277951.png)

3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic acid is a derivative of propanoic acid with a specific substitution pattern that includes an amino group and a 4-methylphenoxy phenyl group. While the provided papers do not directly discuss this exact compound, they do explore closely related analogs of 3-(2-aminocarbonylphenyl)propanoic acid, which share a similar backbone structure and are investigated for their biological activity, particularly as EP3 receptor antagonists .

Synthesis Analysis

The synthesis of related compounds involves the creation of analogs of 3-(2-aminocarbonylphenyl)propanoic acid with various side chains. These analogs were synthesized to evaluate their EP3 antagonist activity and to explore the structure-activity relationship (SAR) of these molecules . The synthesis process is likely to involve multi-step organic reactions, including the introduction of the amino group and the phenoxymethyl moiety to the propanoic acid backbone.

Molecular Structure Analysis

The molecular structure of these analogs is crucial for their biological activity. The papers discuss the importance of the carboxyamide side chain and the introduction of substituents into the phenyl moieties, which can significantly affect the in vitro and in vivo potencies of the compounds . The stereochemistry of the analogs is also explored, with the synthesis and evaluation of optically active analogs, indicating that the chiral centers in these molecules can influence their binding affinity and antagonist activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these analogs are not detailed in the provided papers. However, it can be inferred that the reactions would include amide bond formation, aromatic substitution, and possibly chiral resolution or asymmetric synthesis to obtain optically active compounds . The metabolic stability of these compounds is also a key factor, as it influences their pharmacokinetic profiles and in vivo efficacy .

Physical and Chemical Properties Analysis

The physical and chemical properties of these analogs, such as solubility, stability, and reactivity, are important for their biological function and pharmacokinetics. The papers suggest that the compounds have been evaluated for their in vitro stability, particularly in liver microsomes, which is indicative of their metabolic stability and potential as drug candidates . The pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME), are also considered in the evaluation of these compounds .

Aplicaciones Científicas De Investigación

Chemical Derivatives and Synthesis

- Novel phenolic compounds, including derivatives of propanoic acid, have been isolated from Eucommia ulmoides Oliv. leaves, showing potential anti-inflammatory activities (Ren et al., 2021).

- Phloretic acid, a naturally occurring phenolic compound, has been used as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation, suggesting applications in materials science (Trejo-Machin et al., 2017).

Biological Activities

- Analogs of 3-amino-3-phenylpropanoic acid have been explored for their inhibitory effects against PGE(2)-induced uterine contraction in pregnant rats, indicating potential in pharmaceutical research (Asada et al., 2010).

- N-Substituted-β-amino acid derivatives, including compounds with 3-amino-3-phenylpropanoic acid structure, have exhibited good antimicrobial activity against various bacteria and fungi, pointing towards their use in antimicrobial applications (Mickevičienė et al., 2015).

Pharmaceutical Intermediate Applications

- S-3-Amino-3-phenylpropionic acid (S-APA), an important pharmaceutical intermediate, has been synthesized using chiral catalysis, demonstrating its significance in drug research, particularly for drugs treating premature ejaculation (Li et al., 2013).

Synthetic Routes and Applications

- Various synthetic routes towards derivatives of 3-(phenylsulfonimidoyl)propanoic acid have been explored, indicating potential in the development of pseudo-dipeptides with interesting conformational properties (Tye & Skinner, 2002).

- A novel fluorescent biolabel was synthesized starting from 3-(4-hydroxyphenyl)propanoic acid, showcasing the potential of such derivatives in the development of new biolabels for scientific research (Briggs et al., 2002).

Propiedades

IUPAC Name |

3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-11-5-7-13(8-6-11)20-14-4-2-3-12(9-14)15(17)10-16(18)19/h2-9,15H,10,17H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAQBBFMGZBFDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC(=C2)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433184 |

Source

|

| Record name | 3-Amino-3-[3-(4-methylphenoxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic Acid | |

CAS RN |

213192-66-6 |

Source

|

| Record name | 3-Amino-3-[3-(4-methylphenoxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.